molecular formula C11H8ClNO4S2 B060830 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid CAS No. 175201-47-5

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid

Cat. No.: B060830
CAS No.: 175201-47-5
M. Wt: 317.8 g/mol
InChI Key: MNBSBKFCJJWHEB-UHFFFAOYSA-N
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Description

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H8ClNO4S2 It is a member of the thiophene family, which is characterized by a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the thiophene ring in the presence of a base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiophene ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring are replaced by other groups.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used in substitution reactions.

    Condensation: Condensation reactions often require catalysts such as sulfuric acid or phosphoric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield sulfides or thiols. Substitution reactions can introduce a wide variety of functional groups, and condensation reactions can form amides, esters, or anhydrides.

Scientific Research Applications

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid has a range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. The sulfonyl and carboxylic acid groups can interact with amino acid residues in the enzyme’s active site, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene: This compound lacks the carboxylic acid group, which can affect its chemical reactivity and biological activity.

    4-[(4-Chlorophenyl)sulphonyl]thiophene-2-carboxylic acid: This compound lacks the amino group, which can affect its ability to participate in certain chemical reactions and its interactions with biological targets.

    3-Amino-4-[(4-methylphenyl)sulphonyl]thiophene-2-carboxylic acid: This compound has a methyl group instead of a chlorine atom, which can affect its chemical and physical properties.

Uniqueness

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid is unique due to the presence of both the sulfonyl and carboxylic acid groups, which contribute to its diverse chemical reactivity and potential applications. The chlorine atom also adds to its uniqueness by influencing its electronic properties and interactions with other molecules.

Properties

IUPAC Name

3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S2/c12-6-1-3-7(4-2-6)19(16,17)8-5-18-10(9(8)13)11(14)15/h1-5H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBSBKFCJJWHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CSC(=C2N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441219
Record name 3-Amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-47-5
Record name 3-Amino-4-[(4-chlorophenyl)sulfonyl]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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